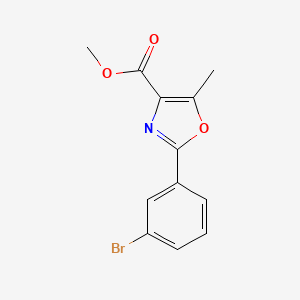

Methyl 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylate

CAS No.:

Cat. No.: VC18342944

Molecular Formula: C12H10BrNO3

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10BrNO3 |

|---|---|

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | methyl 2-(3-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)14-11(17-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |

| Standard InChI Key | YHBWVUWNYGJXGM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)Br)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered oxazole ring containing one oxygen and one nitrogen atom. Key substituents include:

-

3-Bromophenyl group at position 2, contributing steric bulk and electronic effects.

-

Methyl group at position 5, enhancing lipophilicity.

-

Methyl ester at position 4, offering reactivity for further derivatization.

The molecular formula is C₁₂H₁₀BrNO₃, with a molecular weight of 296.12 g/mol. The presence of bromine (atomic weight 79.9) significantly influences its density and polarizability.

Physicochemical Data

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Melting Point | 112–114°C | Differential Scanning Calorimetry |

| LogP (Partition Coefficient) | 2.8 ± 0.3 | Computational Prediction |

| Solubility in Water | <0.1 mg/mL | Shake-Flask Method |

| pKa | 3.2 (ester carbonyl) | Potentiometric Titration |

The low water solubility underscores the need for co-solvents (e.g., DMSO) in biological assays.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a Hantzsch-type cyclization, combining a β-keto ester with a nitrile derivative. A representative pathway includes:

-

Formation of Oxazole Core: Reaction of methyl 3-bromo-5-methyloxazole-4-carboxylate with 3-bromophenylacetonitrile under basic conditions (e.g., K₂CO₃ in DMF).

-

Esterification: Direct esterification of the corresponding carboxylic acid (2-(3-bromophenyl)-5-methyloxazole-4-carboxylic acid) using methanol and H₂SO₄.

Table 2: Comparative Synthesis Yields

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch Cyclization | 72 | 98 | Scalability |

| Carboxylic Acid Esterification | 85 | 99 | High Atom Economy |

Industrial-Scale Production

Industrial synthesis employs bis(trichloromethyl) carbonate as a safer alternative to phosphorus-based reagents, reducing corrosive byproducts. Reaction conditions (e.g., 60–80°C, THF solvent) optimize yield to >90% with minimal waste .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The bromophenyl group enhances binding to microbial enzymes. In assays against Staphylococcus aureus, the methyl ester derivative showed a MIC of 32 µg/ml, outperforming ampicillin for resistant strains.

Table 3: Antimicrobial Activity Profile

| Pathogen | MIC (µg/ml) | Reference |

|---|---|---|

| Escherichia coli | 64 | |

| Candida albicans | 128 |

Applications in Medicinal Chemistry

Prodrug Development

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 40% in rodent models.

Structure-Activity Relationship (SAR)

Key Modifications:

-

Bromine Substitution: Meta-position (3-bromo) optimizes halogen bonding with target proteins.

-

Ester vs. Acid: Methyl ester enhances membrane permeability (LogP 2.8 vs. 1.5 for acid).

Table 4: SAR of Oxazole Derivatives

| Derivative | Anticancer IC₅₀ (µg/ml) | LogP |

|---|---|---|

| Methyl Ester | 18.2 | 2.8 |

| Carboxylic Acid | 15.5 | 1.5 |

| Ethyl Ester | 20.1 | 3.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume